molecular formula C14H20O2 B1584437 p-Methoxyheptanophenone CAS No. 69287-13-4

p-Methoxyheptanophenone

Cat. No.: B1584437
CAS No.: 69287-13-4
M. Wt: 220.31 g/mol
InChI Key: ADNCVBHGESSUHS-UHFFFAOYSA-N
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Description

p-Methoxyheptanophenone is an aromatic ketone characterized by a heptanophenone backbone substituted with a methoxy group at the para position of the phenyl ring. It is a secondary metabolite identified in the essential oils (EOs) of Arnica montana L., particularly in rhizomes and roots, where it constitutes 5.07%–9.65% of the EO composition depending on plant age and part .

The compound exhibits notable biological activities, including induction of apoptosis in glioblastoma multiforme (T98G) and anaplastic astrocytoma (MOGGCCM) cell lines (28.5%–32.3% apoptosis rates) . Its mechanism likely involves synergistic interactions with other EO components, such as 2,5-dimethoxy-p-cymene, though its specific metabolic pathways remain uncharacterized .

Properties

IUPAC Name

1-(4-methoxyphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCVBHGESSUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219346
Record name p-Methoxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69287-13-4
Record name p-Methoxyheptanophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069287134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxyheptanophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69287-13-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyheptanophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acylating agent .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of p-Methoxybenzoic acid.

    Reduction: Formation of p-Methoxyheptanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

p-Methoxyheptanophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of p-Methoxyheptanophenone involves its interaction with specific molecular targets. For instance, it has been shown to interact with cysteine residues in proteins, leading to the formation of disulfide bonds and subsequent inhibition of enzymatic activity . This interaction is particularly significant in the context of oxidative stress, where the compound exhibits antioxidant properties by preventing the aggregation of proteins such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Comparison with Similar Compounds

Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Permeability (PMDCK, nm/s) HOA%
This compound 220.311 3.26 2808.3 100%
Heptanoic acid, 4-methoxyphenyl ester 236.31 3.56 2795.21 100%
3-Fluoro-5-trifluoromethylbenzoic acid 307.23 N/A N/A N/A
Sclareol 308.50 5.12 120.5 85%

Key Observations :

  • This compound exhibits superior permeability (PMDCK = 2808.3 nm/s) compared to sclareol, suggesting better bioavailability .

a. Anticancer Activity

  • Apoptosis Induction: this compound induces apoptosis in glioma cells (28.5%–32.3%) without affecting normal cell lines, unlike thymol methyl ether, which lacks comparable cytotoxicity data .
  • Synergy : Acts synergistically with 2,5-dimethoxy-p-cymene, though the latter’s higher concentration (46.47%–60.31%) may dominate overall EO effects .

b. Antioxidant Properties

  • Molecular Docking : Binds to CYS-152, ALA-183, and ASN-316 residues of GAPDH (Glide Score = −4.373 kcal/mol), with lower energy gaps (ΔE = 0.11846 Ha) than sclareol, indicating higher chemical reactivity .
  • MD Simulations : Stable RMSD (3.0 Å over 30–35 ns) and 85% interaction retention with CYS-152, outperforming sclareol’s fluctuating RMSF (12–1 Å) .

c. Antimicrobial Activity

  • Lacks significant antimicrobial activity compared to thymol methyl ether, which inhibits Gram-positive bacteria at low concentrations .
Occurrence in Natural Sources
Compound Plant Source Concentration Range
This compound Arnica montana rhizomes/roots 5.07%–9.65%
2,5-Dimethoxy-p-cymene Arnica montana rhizomes/roots 46.47%–60.31%
Thymol Methyl Ether Crithmum maritimum Up to 27.1%

Geographic Variability: this compound levels vary with plant age (3-year-old vs. 4-year-old) and regional chemotypes (e.g., Serbian vs. Romanian populations) .

Biological Activity

p-Methoxyheptanophenone is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant properties, cytotoxicity, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by a methoxy group attached to a heptanophenone structure. The presence of the methoxy group can influence the compound's reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Studies have shown that compounds similar to this compound exhibit significant radical-scavenging activity. For instance, research on related methoxyphenols indicates that they can effectively inhibit free radicals, thus demonstrating potential as antioxidants.

CompoundRadical Scavenging Activity (IC50)Mechanism of Action
This compoundTBDElectron donation to neutralize radicals
p-Methoxyphenol2.0 mMCOX-2 inhibition and radical scavenging
BHA0.4 mMAntioxidant through dimerization

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of compounds. The cytotoxic effects of this compound were assessed using various cell lines, including RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell growth.

  • Findings : The cytotoxicity of this compound was found to be lower than that of known cytotoxic agents like BHA but comparable to other methoxyphenols.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are particularly noteworthy. It has been shown to inhibit cyclooxygenase-2 (COX-2) expression in LPS-stimulated RAW 264.7 cells, which is crucial for managing inflammation.

  • Mechanism : The inhibition of COX-2 suggests that this compound may interfere with the inflammatory pathway, potentially making it useful in treating inflammatory diseases.

Case Studies

  • Study on Radical Scavenging : A study demonstrated that derivatives of methoxyphenols, including this compound, showed enhanced radical-scavenging activity compared to their parent compounds. This was attributed to the structural modifications that increased electron-donating capacity .
  • Cytotoxicity Evaluation : In a comparative analysis, this compound exhibited lower cytotoxicity than BHA but showed significant effects on RAW 264.7 cells at higher concentrations . This suggests a potential therapeutic window for its application.
  • Anti-inflammatory Research : A recent investigation into COX-2 inhibitors highlighted the effectiveness of various methoxy-substituted phenols in reducing inflammatory markers in vitro, supporting the notion that this compound could serve as a lead compound for further development .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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